

# Technical Guide: 4-Benzylxybenzonitrile (CAS No. 52805-36-4)

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## Compound of Interest

Compound Name: 4-Benzylxybenzonitrile

Cat. No.: B1332359

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## Introduction

**4-Benzylxybenzonitrile**, with a confirmed CAS number of 52805-36-4, is an aromatic ether and nitrile compound.<sup>[1][2][3]</sup> Its structure, featuring a benzylxy group para to a nitrile function on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The presence of the polar nitrile group and the bulky, relatively non-polar benzylxy group imparts a unique combination of properties that are being explored for various applications, including as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and known biological context.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Benzylxybenzonitrile** is presented in Table 1.

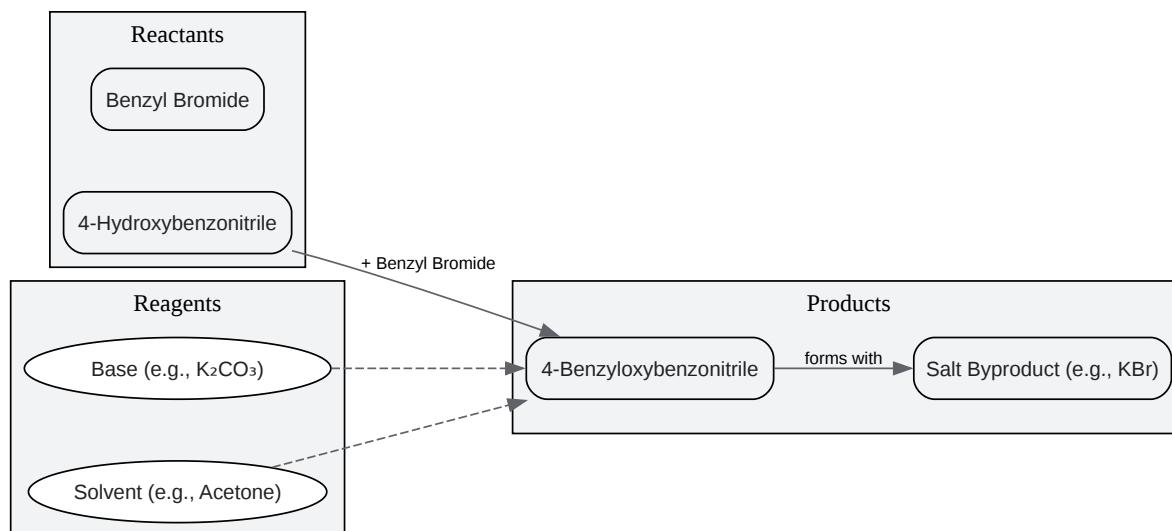
Table 1: Physicochemical Properties of **4-Benzylxybenzonitrile**

Property	Value	Reference
CAS Number	52805-36-4	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	209.25 g/mol	
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	94-96 °C	
Boiling Point	374.0 ± 17.0 °C at 760 mmHg	
Solubility	Soluble in organic solvents such as chloroform and DMSO.	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis

The most common and efficient method for the synthesis of **4-Benzylbenzonitrile** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

## General Reaction Scheme



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Caption: Williamson Ether Synthesis of **4-Benzylbenzonitrile**.

## Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a typical procedure for the synthesis of **4-Benzylbenzonitrile**.

Materials:

- 4-Hydroxybenzonitrile
- Benzyl bromide
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Deionized water

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzonitrile in acetone.
- Add anhydrous potassium carbonate to the solution.
- Slowly add benzyl bromide to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Filter the solid inorganic salts and wash with acetone.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Benzylbenzonitrile**.

## Spectroscopic Characterization

The structure of the synthesized **4-Benzylbenzonitrile** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectra provide detailed information about the chemical environment of each atom. The spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).[\[1\]](#)[\[4\]](#)

Table 2: NMR Spectral Data for **4-Benzylbenzonitrile** in CDCl<sub>3</sub>

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	7.59	d	2H, Ar-H (ortho to -CN)
	7.42 - 7.30	m	5H, Ar-H (benzyl)
	7.03	d	2H, Ar-H (ortho to -O)
	5.12	s	2H, -O-CH <sub>2</sub> -
$^{13}\text{C}$ NMR	161.9	s	C (Ar, para to -CN)
	136.0	s	C (Ar, ipso-benzyl)
	133.8	s	C (Ar, ortho to -CN)
	128.8	s	C (Ar, benzyl)
	128.4	s	C (Ar, benzyl)
	127.3	s	C (Ar, benzyl)
	118.9	s	C (-CN)
	115.6	s	C (Ar, ortho to -O)
	105.0	s	C (Ar, ipso to -CN)
	70.4	s	-O-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Benzylbenzonitrile** is typically recorded as a KBr disc or a nujol mull.[\[1\]](#)

Table 3: Key IR Absorption Bands for **4-Benzylbenzonitrile**

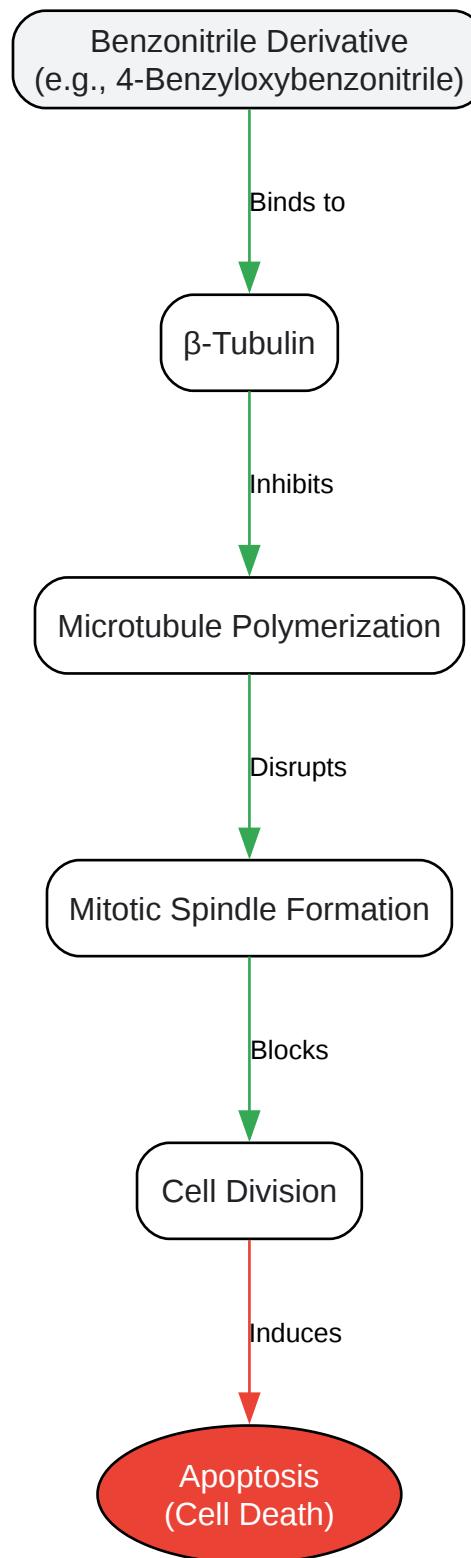
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2225	Strong	C≡N stretching
~1605, 1508	Medium-Strong	C=C aromatic ring stretching
~1250	Strong	C-O-C asymmetric stretching (aryl ether)
~1020	Medium	C-O-C symmetric stretching (aryl ether)
~740, 695	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Biological Activity and Potential Applications

While specific biological activity data for **4-Benzylbenzonitrile** is limited in publicly available literature, the benzonitrile scaffold is a known pharmacophore present in various biologically active molecules.<sup>[5]</sup> Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.<sup>[5]</sup>

## Anticancer Potential of Benzonitrile Derivatives

Many benzonitrile-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division. <sup>[5]</sup> Disruption of this process leads to mitotic arrest and apoptosis in cancer cells.



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Caption: Potential anticancer signaling pathway for benzonitrile derivatives.

Further research is required to determine the specific biological targets and signaling pathways modulated by **4-Benzylxybenzonitrile** and to evaluate its potential as a therapeutic agent. Its structural similarity to other bioactive benzonitriles suggests it could be a valuable lead compound for the development of novel drugs.

## Conclusion

**4-Benzylxybenzonitrile** is a readily synthesizable compound with well-defined physicochemical and spectroscopic properties. While its specific biological functions are not yet extensively documented, its chemical structure suggests potential for applications in drug discovery, particularly in the development of anticancer agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this versatile molecule. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

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